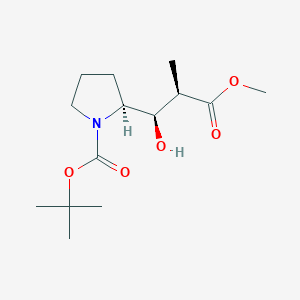

N-Boc-dolaproine-methyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H25NO5 |

|---|---|

Molecular Weight |

287.35 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[(1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H25NO5/c1-9(12(17)19-5)11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11,16H,6-8H2,1-5H3/t9-,10+,11-/m1/s1 |

InChI Key |

YESVEVMVKPHDFA-OUAUKWLOSA-N |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)OC |

Canonical SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Boc-dolaproine-methyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data on N-Boc-dolaproine-methyl is limited in publicly available literature. This guide provides the available information on this compound and, for comparative and contextual purposes, more extensive data on its corresponding carboxylic acid, N-Boc-dolaproine.

Introduction

This compound is a derivative of N-Boc-dolaproine, a crucial chiral building block in the synthesis of dolastatin 10 and its potent analogues, the auristatins. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a powerful antimitotic agent that inhibits tubulin polymerization.[1] Its synthetic analogues are of significant interest in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Understanding the chemical properties of intermediates like this compound is essential for the optimization of synthetic routes and the development of novel, potent therapeutic agents.

Chemical Properties of this compound

This compound (CAS Number: 164456-57-9) is the methyl ester of N-Boc-dolaproine. While it is commercially available, comprehensive characterization data is scarce. The available information is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 164456-57-9 | [2][3][4] |

| Molecular Formula | C₁₅H₂₇NO₅ | [4] |

| Molecular Weight | 301.38 g/mol | [4] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥98% (as offered by suppliers) | [3] |

| Biological Role | Amino acid residue of Dolastatin 10; inhibits tubulin polymerization and mitosis. | [2][3] |

Chemical Properties of N-Boc-dolaproine

For a more comprehensive understanding, the properties of the parent carboxylic acid, N-Boc-dolaproine (CAS Number: 120205-50-7), are presented. This compound is more extensively documented.

Table 2: Physicochemical Properties of N-Boc-dolaproine

| Property | Value | Source |

| CAS Number | 120205-50-7 | [5] |

| Molecular Formula | C₁₄H₂₅NO₅ | [5] |

| Molecular Weight | 287.36 g/mol | [5] |

| IUPAC Name | (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid | [5] |

| Physical Form | Solid or Oil | [5][6] |

| Boiling Point (Predicted) | 397.8 ± 17.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.133 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 4.27 ± 0.11 | [6] |

| Storage Temperature | 2-8°C or -20°C | [6][7] |

Experimental Protocols

4.1. Illustrative Synthesis of this compound from N-Boc-dolaproine

The conversion of the carboxylic acid (N-Boc-dolaproine) to its methyl ester can be achieved through various standard esterification methods. A common and efficient method for the methylation of N-Boc protected amino acids that is safer than using diazomethane involves trimethylsilyldiazomethane (TMS-diazomethane).

Protocol: Methyl Esterification using TMS-Diazomethane

This protocol is adapted from a standard procedure for the methylation of a Boc-protected amino acid and should be considered as an illustrative example.

Materials:

-

N-Boc-dolaproine

-

Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

-

Methanol (MeOH)

-

Toluene or Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve N-Boc-dolaproine (1.0 eq) in a mixture of toluene and methanol (e.g., 4:1 v/v) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath with stirring.

-

Slowly add TMS-diazomethane solution (1.1-1.2 eq) dropwise to the cooled solution. The evolution of nitrogen gas should be observed.

-

Allow the reaction mixture to stir at 0°C for 1-2 hours, and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench any excess TMS-diazomethane by the careful addition of a few drops of acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can be purified by column chromatography on silica gel if necessary.

Safety Precautions: TMS-diazomethane is toxic and a potential carcinogen and should be handled with extreme care in a well-ventilated fume hood.

Visualizations

5.1. Synthetic Relationship

The following diagram illustrates the conversion of N-Boc-dolaproine to this compound through esterification.

Caption: Conversion of N-Boc-dolaproine to its methyl ester.

5.2. Synthetic Workflow for N-Boc-dolaproine

The diagram below outlines a plausible synthetic workflow for N-Boc-dolaproine, based on synthetic strategies reported in the literature, such as those involving a Reformatsky reaction.

Caption: Synthetic workflow for N-Boc-dolaproine.

Conclusion

This compound is a valuable, albeit less characterized, derivative of N-Boc-dolaproine. Both compounds are pivotal in the synthesis of dolastatin 10 and its analogues, which are at the forefront of ADC technology. While a comprehensive dataset for the methyl ester is yet to be established in the public domain, its properties can be inferred from its structure and the well-documented chemistry of its parent carboxylic acid. The provided experimental protocol offers a viable route for its synthesis, enabling further research into its applications in medicinal chemistry and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI AMERICA [tcichemicals.com]

- 3. Convergent synthesis of hydrophilic monomethyl dolastatin 10 based drug linkers for antibody–drug conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Boc-dolaproine, 120205-50-7 | BroadPharm [broadpharm.com]

Spectroscopic Data for N-Boc-dolaproine-methyl ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for N-Boc-dolaproine-methyl ester, a key building block in the synthesis of dolastatin 10 and its analogues. While a complete, publicly available dataset specifically for the methyl ester of N-Boc-dolaproine (CAS 179039-97-5) is not readily found in the searched scientific literature and databases, this document provides relevant information on the closely related parent compound, N-Boc-dolaproine (CAS 120205-50-7), and outlines the standard experimental protocols for acquiring the necessary Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Overview of N-Boc-dolaproine and its Methyl Ester

N-Boc-dolaproine is a crucial chiral amino acid derivative used in the synthesis of potent anti-cancer agents. Its methyl ester, this compound ester, serves as an important intermediate in these synthetic pathways. The chemical structure of N-Boc-dolaproine is (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid[1][2][3][4]. The corresponding methyl ester would be methyl (2R,3R,2'S)-3-(N-tert-butoxycarbonyl-2'-pyrrolidinyl)-3-methoxy-2-methylpropanoate.

Spectroscopic Data

A comprehensive search of available scientific databases did not yield a complete set of experimental ¹H NMR, ¹³C NMR, and mass spectrometry data specifically for this compound ester. However, data for the parent carboxylic acid and related compounds are available and can provide an indication of the expected spectral features.

NMR Spectroscopy Data

While specific data for the methyl ester is not available, the following table summarizes typical chemical shifts for related N-Boc protected amino acid and peptide methyl esters. These values can serve as a reference for the expected regions of signals for this compound ester.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related N-Boc Protected Methyl Esters

| Functional Group | Representative ¹H NMR Chemical Shift (ppm) | Representative ¹³C NMR Chemical Shift (ppm) |

| Boc (t-butyl) | ~1.4 | ~80 (quaternary C), ~28 (methyl C) |

| Methyl Ester (CH₃) | ~3.7 | ~52 |

| Pyrrolidine Ring CH/CH₂ | 1.7 - 3.6 | 23 - 57 |

| Methine (α- to carbonyl) | 4.1 - 4.7 | 46 - 59 |

| Methoxy (OCH₃) | ~3.3 - 3.8 | ~50 - 60 |

Note: These are approximate values and can vary based on the solvent and specific molecular environment.

Mass Spectrometry Data

Specific mass spectrometry data for this compound ester is not available in the searched results. The expected molecular weight for the compound (C₁₅H₂₇NO₅) is 301.38 g/mol . In a typical electrospray ionization (ESI) mass spectrum, one would expect to observe the following ions:

Table 2: Expected Mass Spectrometry Peaks for this compound ester

| Ion | Expected m/z |

| [M+H]⁺ | 302.19 |

| [M+Na]⁺ | 324.17 |

| [M-Boc+H]⁺ | 202.14 |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for this compound ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling constants, and integration to assign the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled to a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode).

-

Ensure the sample is fully dissolved.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative, depending on the analyte. For this compound, positive mode is generally preferred.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Set according to the instrument's specifications.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

-

Mass Range: Scan a range appropriate to detect the expected molecular ion and potential fragments (e.g., m/z 100-500).

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

-

Analyze the isotopic pattern to confirm the elemental composition.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound like this compound ester.

Caption: Experimental workflow for spectroscopic analysis.

References

- 1. ((2R,3R)-3-((S)-1-(Tertbutoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-Methylpropanoic acid 98% | CAS: 120205-50-7 | AChemBlock [achemblock.com]

- 2. 120205-50-7|(2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic Acid CAS 120205-50-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

The Crucial Role of N-Boc-Dolaproine in the Total Synthesis of Dolastatin 10: A Technical Guide

Introduction: Dolastatin 10, a potent antineoplastic agent originally isolated from the sea hare Dolabella auricularia, has been a subject of intense research due to its remarkable cytotoxicity against a range of tumor cell lines.[1] It is a pentapeptide that contains several unique, non-proteinogenic amino acid residues, making its total synthesis a significant challenge for medicinal chemists. The structure of Dolastatin 10 consists of four amino acids—dolavaline (Dov), valine (Val), dolaisoleuine (Dil), and dolaproine (Dap)—and a C-terminal amine, dolaphenine (Doe).[2][3]

This technical guide focuses on the pivotal role of one of these unique units, (2R,3R,4S)-dolaproine (Dap), and specifically its N-terminally protected form, N-Boc-dolaproine. The successful, stereoselective synthesis of this building block and its incorporation into the peptide chain are critical milestones in the total synthesis of Dolastatin 10 and its analogues, such as the highly successful antibody-drug conjugate (ADC) payloads, monomethyl auristatin E (MMAE) and F (MMAF).[2]

The Strategic Importance of N-Boc Protection in Peptide Synthesis

In multi-step peptide synthesis, protecting groups are essential to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of an amino acid.[4][5]

The core function of the Boc group on the dolaproine unit is to temporarily "cap" its N-terminus. This protection serves two primary purposes:

-

Preventing Self-Polymerization: It blocks the nucleophilic amino group of one dolaproine molecule from reacting with the activated carboxyl group of another.

-

Enabling Controlled Coupling: It ensures that the carboxyl group of N-Boc-dolaproine is exclusively available to react with the free amino group of the adjacent residue in the sequence (in this case, dolaphenine), forming the desired peptide bond.

The Boc group is stable under the conditions required for peptide bond formation but can be readily removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA), to expose the amino group for the next coupling step.[4][6]

N-Boc-Dolaproine: A Key Building Block in Dolastatin 10 Assembly

The total synthesis of Dolastatin 10 is a convergent process, often involving the preparation of two or more peptide fragments that are later combined. A common strategy involves the synthesis of a C-terminal dipeptide fragment, Boc-Dap-Doe, and an N-terminal tripeptide fragment, which are then coupled to form the final pentapeptide structure.[6]

N-Boc-dolaproine is the essential precursor for the P4 position in the Dolastatin 10 sequence. It is coupled with the C-terminal P5 unit, dolaphenine (Doe), to yield the key dipeptide intermediate, Boc-Dap-Doe. This dipeptide is then deprotected (Boc removal) and coupled with the N-terminal tripeptide fragment to complete the synthesis.[6] The entire process underscores the centrality of N-Boc-dolaproine as a lynchpin in the synthetic strategy.

The methyl ester of N-Boc-dolaproine, N-Boc-dolaproine-methyl, serves as a protected precursor. The ester must be hydrolyzed to the free carboxylic acid (N-Boc-dolaproine) before it can be activated and used in the peptide coupling reaction.

Synthesis and Coupling Workflow

The following diagram illustrates a common convergent synthesis strategy for Dolastatin 10, highlighting the integration of the N-Boc-dolaproine unit.

Caption: Convergent synthesis workflow for Dolastatin 10.

Quantitative Data from Synthesis

The stereoselective synthesis of N-Boc-dolaproine and its subsequent coupling are critical steps where efficiency and purity are paramount. The following table summarizes representative yield data from published synthetic routes.

| Step | Reagents/Method | Yield (%) | Reference |

| Synthesis of N-Boc-dolaproine Intermediate (Aldol Product) | Dibutylboron triflate | 60-80% | [7] |

| Methylation of Aldol Product | - | 83% | [7] |

| Cleavage of Chiral Auxiliary | LiOH, H₂O₂ | 93% | [7] |

| Coupling of Boc-Dap-OH with H-Doe | HATU, DIPEA, DMF | 85% | [1] |

Experimental Protocol: Synthesis of Boc-Dap-Doe Dipeptide

The following is a representative experimental protocol for the coupling of N-Boc-dolaproine with the dolaphenine (Doe) unit, adapted from generalized procedures in the literature.[1][6]

Objective: To synthesize the protected dipeptide Boc-Dap-Doe via peptide coupling.

Materials:

-

N-Boc-(2S,2'R,3'R)-dolaproine (Boc-Dap-OH)

-

Dolaphenine trifluoroacetate salt (TFA·H-Doe)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or Diethylphosphorocyanidate (DEPC)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a solution of N-Boc-dolaproine (1.0 eq) in anhydrous DMF under an inert atmosphere, add the coupling agent HATU (1.1 eq) or DEPC (1.1 eq).

-

Add the base DIPEA (2.5 eq) or TEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the dolaphenine salt (TFA·H-Doe) (1.05 eq) in a minimal amount of anhydrous DMF.

-

Add the dolaphenine solution to the activated N-Boc-dolaproine mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring completion by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product (Boc-Dap-Doe) by silica gel column chromatography to yield the pure dipeptide.

Cellular Mechanism of Action of Dolastatin 10

The final synthesized Dolastatin 10 exerts its potent anticancer effect by interfering with microtubule dynamics, a critical process for cell division.

Caption: Mechanism of action of Dolastatin 10.

Dolastatin 10 binds to tubulin, inhibiting its polymerization into microtubules.[8][9] This disruption of the microtubule network prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1]

Conclusion

N-Boc-dolaproine is not merely a component but a cornerstone in the chemical synthesis of Dolastatin 10. Its unique stereochemistry necessitates a complex and precise synthesis, while the N-terminal Boc group provides the essential control required for its sequential incorporation into the growing peptide chain. The successful synthesis and coupling of N-Boc-dolaproine represent a critical step, unlocking access to the potent anticancer agent Dolastatin 10 and its clinically vital derivatives used in modern cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. youtube.com [youtube.com]

- 6. US4978744A - Synthesis of dolastatin 10 - Google Patents [patents.google.com]

- 7. experts.azregents.edu [experts.azregents.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Mechanism of Action of Dolastatin 10 Analogues Containing N-Boc-dolaproine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolastatin 10, a potent antimitotic peptide isolated from the marine sea hare Dolabella auricularia, and its synthetic analogues have garnered significant interest in oncology due to their profound cytotoxic activity against a broad spectrum of cancer cell lines. This technical guide focuses on the mechanism of action of dolastatin 10 analogues that incorporate N-Boc-dolaproine, a key structural component. These compounds primarily exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. This disruption culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis. This document provides a detailed overview of the molecular interactions, downstream signaling cascades, and methodologies used to elucidate the mechanism of these promising anticancer agents.

Core Mechanism of Action: Tubulin Inhibition

The principal mechanism of action of dolastatin 10 and its analogues, including those containing N-Boc-dolaproine, is the inhibition of tubulin polymerization.[1] Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

Dolastatin 10 analogues bind to the vinca domain on β-tubulin, a site distinct from the colchicine and taxane binding sites.[2] This binding interferes with the assembly of tubulin dimers into microtubules, leading to a destabilization of the microtubule network.[1] The disruption of microtubule dynamics has profound consequences for cellular function, most notably during mitosis. The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to a mitotic block.[3]

Visualization of the Core Mechanism

The following diagram illustrates the fundamental mechanism of tubulin polymerization inhibition by dolastatin 10 analogues.

Caption: Inhibition of tubulin polymerization by dolastatin 10 analogues.

Cellular Consequences: G2/M Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by dolastatin 10 analogues triggers a cascade of cellular events, primarily leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3]

G2/M Phase Arrest

The mitotic spindle checkpoint is a crucial surveillance mechanism that ensures proper attachment of chromosomes to the mitotic spindle before the cell enters anaphase. By disrupting microtubule formation, dolastatin 10 analogues activate this checkpoint, preventing cells from progressing through mitosis.[4] This leads to an accumulation of cells in the G2/M phase of the cell cycle.[3][5] Key proteins involved in this checkpoint, such as Mad2 and BubR1, are activated in response to microtubule disruption.[6]

Induction of Apoptosis

Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway. A key event in this process is the downregulation of the anti-apoptotic protein Bcl-2.[7] The decrease in Bcl-2 levels is thought to destabilize the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates the caspase cascade.

The activation of initiator caspases, such as caspase-9, leads to the cleavage and activation of executioner caspases, including caspase-3 and caspase-7.[8] These executioner caspases are responsible for the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[9]

Signaling Pathway Visualization

The following diagram outlines the signaling cascade from microtubule disruption to apoptosis.

References

- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Antitumor Activity of Novel Dolastatin 10 Analogs [jstage.jst.go.jp]

- 6. Effect of dolastatin 10 on human non-Hodgkin's lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of N-Boc-Dolaproine-Methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling protocols for N-Boc-dolaproine-methyl, a key building block in the synthesis of complex pharmaceutical agents. Due to the limited availability of specific safety data for this compound, this guide extrapolates information from its parent compound, N-Boc-dolaproine, and general principles of laboratory chemical safety. It is imperative that all handling of this compound is conducted by trained personnel in a controlled laboratory setting.

Compound Identification and Properties

| Property | Value (for N-Boc-dolaproine) | Reference |

| Molecular Formula | C₁₄H₂₅NO₅ | [1] |

| Molecular Weight | 287.35 g/mol | [1] |

| Appearance | Solid or light yellow oily substance | [2][3] |

| Storage Temperature | Refrigerator (2-8°C) | [2][3] |

| Purity | Typically ≥95% | [2][4] |

Hazard Identification and GHS Classification

N-Boc-dolaproine is classified with the following hazards according to the Globally Harmonized System (GHS). It is prudent to assume this compound carries similar risks.[1]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

Signal Word: Warning[2]

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety. The following workflow outlines the essential steps for safe handling.

References

- 1. (2R,3R)-3-((2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid | C14H25NO5 | CID 11033491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Boc-dolaproine | 120205-50-7 [sigmaaldrich.com]

- 3. N-Boc-(2R,3R,4S)-dolaproine CAS-No-120205-50-7 - Career Henan Chemical Co. [coreychem.com]

- 4. chemscene.com [chemscene.com]

N-Boc-Dolaproine-Methyl: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

N-Boc-dolaproine-methyl is a crucial chiral building block in the synthesis of dolastatin 10 and its potent analogues, which are highly effective anti-cancer agents. As an essential intermediate, understanding its solubility and stability is paramount for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available solubility and stability data for N-Boc-dolaproine and its methyl ester, outlines relevant experimental protocols, and illustrates the biological context of its parent compound, dolastatin 10.

Core Concepts: Solubility and Stability

The solubility of an intermediate like this compound dictates the choice of solvents for reaction, purification, and formulation. Its stability profile is critical for determining appropriate storage conditions, handling procedures, and shelf-life, as degradation can lead to impurities that may affect the safety and efficacy of the final drug product.

The tert-butyloxycarbonyl (Boc) protecting group is fundamental to the stability of this molecule. Generally, the Boc group is stable under basic and nucleophilic conditions, as well as to catalytic hydrogenolysis, but it is readily cleaved under acidic conditions[1][][3][4].

Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, data for the closely related precursor, N-Boc-dolaproine, is available and provides valuable insights.

Table 1: Quantitative Solubility of N-Boc-Dolaproine

| Solvent System | Concentration | Observation |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.70 mM) | Clear solution[5] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.70 mM) | Clear solution[5] |

Based on general principles of chemical solubility ("like dissolves like"), this compound, being an ester, is expected to exhibit good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF), and alcohols like methanol and ethanol.

Stability Profile

The stability of this compound is influenced by temperature, pH, and exposure to light and oxidizing agents.

Table 2: Stability and Storage Recommendations for N-Boc-Dolaproine

| Condition | Duration | Recommendation |

| Stock Solution at -80°C | 6 months | Store under nitrogen[5] |

| Stock Solution at -20°C | 1 month | Store under nitrogen[5] |

| General Storage (Solid) | Long-term | Refrigerator (2-8°C)[6][7] |

The primary degradation pathway for this compound under harsh conditions is expected to be the acid-catalyzed cleavage of the Boc group[4]. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to fully characterize its stability profile and identify potential degradants.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of pharmaceutical intermediates are well-established.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining equilibrium solubility[8][9][10].

Workflow for Solubility Determination

Stability Assessment: Forced Degradation Studies

Forced degradation studies are crucial for developing stability-indicating analytical methods, which can separate the intact compound from its degradation products[11][12][13][14][15].

Workflow for Forced Degradation and Method Development

Biological Context: Dolastatin 10 Signaling Pathway

This compound is a precursor to dolastatin 10, a potent inhibitor of tubulin polymerization[16][17][18]. By interfering with microtubule dynamics, dolastatin 10 induces cell cycle arrest and apoptosis in cancer cells.

Simplified Signaling Pathway of Dolastatin 10

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While specific quantitative data for the methyl ester remains limited in public literature, the provided data for the parent carboxylic acid, along with established experimental protocols and general chemical principles, offers a solid foundation for researchers and drug development professionals. A thorough in-house evaluation of solubility and stability using the outlined methodologies is recommended for any project utilizing this critical intermediate.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-Boc-dolaproine | 120205-50-7 [sigmaaldrich.com]

- 7. N-Boc-(2R,3R,4S)-dolaproine | 120205-50-7 [chemicalbook.com]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. researchgate.net [researchgate.net]

- 12. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Stereoselective Synthesis of N-Boc-Dolaproine Methyl Ester: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereoselective synthesis of N-Boc-dolaproine methyl ester, a key chiral building block in the synthesis of dolastatin 10 and its analogues, which are potent antineoplastic agents. The primary protocol detailed herein is based on a robust Reformatsky-type reaction, which offers good yields and stereocontrol. Alternative synthetic strategies, including asymmetric aldol additions, Baylis-Hillman reactions, and ruthenium-catalyzed hydrogenations, are also discussed and compared. This guide is intended to provide researchers with the necessary information to reproduce this synthesis and to understand the landscape of available synthetic methodologies.

Introduction

Dolaproine, a non-proteinogenic amino acid, is a critical component of the powerful cytotoxic peptide dolastatin 10. The stereoselective synthesis of dolaproine derivatives, such as N-Boc-dolaproine methyl ester, is of significant interest to the pharmaceutical industry for the development of novel anticancer therapeutics. The presence of multiple chiral centers necessitates a synthetic approach with a high degree of stereocontrol. This application note details a reliable protocol for the synthesis of N-Boc-dolaproine and provides a comparative overview of other prominent synthetic routes.

Comparative Analysis of Synthetic Protocols

Several stereoselective methods for the synthesis of N-Boc-dolaproine have been reported. The choice of method may depend on factors such as reagent availability, desired scale, and stereochemical purity requirements. A summary of key quantitative data from various methods is presented below.

| Synthetic Method | Key Steps | Reported Yields | Stereoselectivity | Reference |

| Reformatsky Reaction | Reformatsky reaction, Methylation, Hydrolysis | Intermediate yields up to 80.9% reported for the key C-C bond formation. | Good diastereoselectivity reported. | |

| Asymmetric Aldol Addition | Chiral auxiliary-mediated aldol reaction, Methylation, Auxiliary cleavage | 60-80% for methylation, 83-93% for cleavage steps. | High diastereoselectivity directed by the chiral auxiliary. | |

| Baylis-Hillman Reaction | Baylis-Hillman reaction, Hydrogenation, Hydrolysis | Moderate overall yields. | Diastereomeric mixture often requires separation. | |

| Ru-Catalyzed Hydrogenation | Asymmetric hydrogenation of a suitable precursor | High enantiomeric excess (up to 95% ee) has been achieved in related systems. | High enantioselectivity. |

Experimental Protocol: Reformatsky-Based Synthesis

This protocol is adapted from a patented procedure and provides a step-by-step guide for the synthesis of N-Boc-dolaproine via a Reformatsky reaction, followed by methylation and hydrolysis.

Materials and Reagents

-

N-Boc-L-prolinal

-

α-Bromo ester (e.g., methyl 2-bromopropionate)

-

Zinc powder, activated

-

Trimethylsilyl chloride (TMSCl)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base for methylation (e.g., sodium hydride)

-

Lithium hydroxide (LiOH)

-

Silica gel for column chromatography

Step 1: Synthesis of the β-Hydroxy Ester Intermediate via Reformatsky Reaction

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add activated zinc powder (1.5 eq). Suspend the zinc in anhydrous THF.

-

Initiation: Add a small amount of TMSCl (0.1 eq) to activate the zinc surface. Stir the suspension at room temperature for 30 minutes.

-

Formation of the Reformatsky Reagent: To the activated zinc suspension, add a solution of the α-bromo ester (1.2 eq) in anhydrous THF dropwise via an addition funnel. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux. After the addition is complete, stir the mixture for 1-2 hours at room temperature until the zinc is consumed and a grayish, cloudy solution of the Reformatsky reagent is formed.

-

Reaction with N-Boc-L-prolinal: Cool the Reformatsky reagent to 0 °C in an ice bath. Add a solution of N-Boc-L-prolinal (1.0 eq) in anhydrous THF dropwise.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ester intermediate. A yield of approximately 80.9% for this step has been reported.

Step 2: Methylation of the Hydroxyl Group

-

Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the purified β-hydroxy ester (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.

-

Deprotonation: Add a suitable base, such as sodium hydride (1.2 eq, 60% dispersion in mineral oil), portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes.

-

Methylation: Add the methylating agent (e.g., methyl iodide, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography to yield the N-Boc-dolaproine methyl ester.

Step 3: (Optional) Hydrolysis to N-Boc-Dolaproine

If the free carboxylic acid is desired, the methyl ester can be hydrolyzed.

-

Saponification: Dissolve the N-Boc-dolaproine methyl ester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (1.5 eq).

-

Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

-

Work-up: Acidify the reaction mixture to pH ~3 with 1 M HCl. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford N-Boc-dolaproine.

Workflow Diagram

Caption: Synthetic workflow for N-Boc-dolaproine.

Signaling Pathway Diagram (Conceptual)

The following diagram illustrates the conceptual flow of the key bond-forming and functional group transformation steps in the synthesis.

Caption: Key transformations in the synthesis.

Conclusion

The stereoselective synthesis of N-Boc-dolaproine methyl ester is a critical step in the production of dolastatin-based anticancer agents. The detailed Reformatsky-based protocol provides a reliable method for obtaining this valuable intermediate. Researchers can also consider alternative routes such as asymmetric aldol additions or catalytic hydrogenations depending on their specific needs and available resources. The information presented in this application note is intended to serve as a practical guide for the synthesis and a valuable resource for the comparison of different synthetic strategies.

Application Notes and Protocols: Stereoselective Synthesis of N-Boc-dolaproine Methyl Ester via Baylis-Hillman Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the stereoselective synthesis of N-Boc-dolaproine methyl ester, a key amino acid residue of the potent antineoplastic agent Dolastatin 10.[1][2][3] The synthetic strategy hinges on a crucial carbon-carbon bond formation step facilitated by the Baylis-Hillman reaction between N-Boc-prolinal and methyl acrylate.[1] Subsequent diastereoselective hydrogenation and esterification lead to the desired product. This method offers an efficient pathway to this important building block for peptide synthesis and drug development. The Baylis-Hillman reaction, an organocatalytic transformation, is known for its high atom economy and the generation of densely functionalized molecules under mild conditions.[4]

Introduction

N-Boc-dolaproine is a non-proteinogenic amino acid that forms a constituent of Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia. Dolastatin 10 exhibits potent antimitotic activity by inhibiting tubulin polymerization and is a significant lead compound in the development of anticancer therapeutics.[2] The synthesis of Dolastatin 10 and its analogues relies on the efficient and stereocontrolled preparation of its constituent amino acid residues, including N-Boc-dolaproine.

The Baylis-Hillman reaction provides a powerful and convergent approach to construct the carbon skeleton of N-Boc-dolaproine.[1] This reaction, typically catalyzed by a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO), forms a carbon-carbon bond between the α-position of an activated alkene and an electrophile, in this case, an aldehyde.[4][5] The use of ultrasound has been shown to accelerate the reaction rate and minimize racemization, which can be a challenge with chiral aldehydes.[1]

Overall Synthetic Strategy

The synthesis of N-Boc-dolaproine methyl ester is accomplished in a four-step sequence starting from readily available N-Boc-prolinal. The overall reported yield for the synthesis of N-Boc-dolaproine is 27%.[1]

The key steps are:

-

Baylis-Hillman Reaction: Coupling of N-Boc-prolinal and methyl acrylate.

-

Diastereomer Separation: Chromatographic separation of the resulting diastereomeric Baylis-Hillman adducts.

-

Diastereoselective Hydrogenation: Reduction of the double bond in the desired diastereomer.

-

Hydrolysis: Conversion of the methyl ester to the final carboxylic acid (N-Boc-dolaproine). This document focuses on the synthesis of the methyl ester intermediate.

Data Presentation

Table 1: Summary of Key Transformation

| Step | Reaction | Reactants | Key Reagents/Catalysts | Product | Reported Overall Yield (%) |

| 1 | Baylis-Hillman Reaction | N-Boc-prolinal, Methyl acrylate | Tertiary amine (e.g., DABCO), Ultrasound | Diastereomeric mixture of Baylis-Hillman adducts | Not individually reported |

| 2 | Diastereoselective Hydrogenation | Separated Baylis-Hillman adduct | H₂, Pd/C | N-Boc-dolaproine methyl ester | Not individually reported |

| 3 | Hydrolysis | N-Boc-dolaproine methyl ester | LiOH or other base | N-Boc-dolaproine | 27% (for the 4-step synthesis)[1] |

Experimental Protocols

Materials and Methods

-

Reagents: N-Boc-prolinal, methyl acrylate, 1,4-diazabicyclo[2.2.2]octane (DABCO), palladium on carbon (10 wt%), solvents (e.g., dichloromethane, methanol, ethyl acetate), deuterated solvents for NMR analysis. All reagents should be of high purity and used as received unless otherwise noted.

-

Equipment: Round-bottom flasks, magnetic stirrers, ultrasonic bath, rotary evaporator, column chromatography apparatus (silica gel), standard glassware for organic synthesis, NMR spectrometer, IR spectrometer, mass spectrometer.

Protocol 1: Baylis-Hillman Reaction of N-Boc-prolinal and Methyl Acrylate

-

To a solution of N-Boc-prolinal (1.0 equiv) in a suitable solvent (e.g., dichloromethane or a mixture of THF and water), add methyl acrylate (1.5-2.0 equiv).

-

Add a catalytic amount of a tertiary amine, such as DABCO (0.1-0.2 equiv).

-

The reaction mixture is then subjected to ultrasound irradiation in an ultrasonic bath at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is known to be slow, and the use of ultrasound is intended to accelerate it.[1]

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The resulting crude product is a mixture of diastereomers.[1] Purify and separate the diastereomers by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Diastereoselective Hydrogenation of the Baylis-Hillman Adduct

-

Dissolve the desired diastereomer of the Baylis-Hillman adduct (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation flask.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc-dolaproine methyl ester.

-

If necessary, purify the product further by flash column chromatography.

Visualizations

Diagram 1: Baylis-Hillman Reaction Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Morita–Baylis–Hillman reaction of acrylamide with isatin derivatives [beilstein-journals.org]

- 3. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. N-BOC-DL-serine methyl ester | 69942-12-7 [sigmaaldrich.com]

Synthesis of N-Boc-Dolaproine Methyl Ester: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-Boc-dolaproine methyl ester, a key building block in the synthesis of dolastatin 10 and its analogues, which are potent antineoplastic agents. The protocol herein details a multi-step synthetic route commencing from readily available starting materials. This application note is intended to furnish researchers in medicinal chemistry and drug development with a reliable and reproducible procedure for obtaining this crucial intermediate.

Introduction

N-Boc-dolaproine and its esters are pivotal intermediates in the total synthesis of dolastatin 10 and its derivatives, a class of powerful antimitotic agents that have been extensively studied for their anticancer properties. The dolaproine moiety represents a unique β-methoxy-γ-amino acid component. The tert-butyloxycarbonyl (Boc) protecting group on the proline nitrogen is essential for controlled peptide couplings during the assembly of the final pentapeptide. This protocol outlines a robust synthetic pathway to access the methyl ester of N-Boc-dolaproine.

Experimental Protocols

This synthesis is a multi-step process involving the formation of an intermediate via a Reformatsky-type reaction, followed by methylation to yield the final product.

Step 1: Synthesis of (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-hydroxy-2-methylpropanoic acid intermediate

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add zinc powder (1.0 equivalent) and an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Activate the zinc by dropwise addition of trimethylchlorosilane (TMSCl, 0.3-1.0 molar equivalent) and heat the suspension to 50-55°C for 1-2 hours.

-

Cool the reaction mixture to 25-35°C.

-

Slowly add a solution of N-Boc-L-prolinal (1.0 equivalent) in THF to the activated zinc suspension and stir for 15-30 minutes.

-

To this mixture, add a solution of a 2-bromopropionate derivative (e.g., methyl 2-bromopropionate, approximately 0.8 equivalents) in THF dropwise. It is advisable to add an initial portion of about 20% and stir for 30-60 minutes before adding the remainder.

-

Maintain the reaction temperature at 25-35°C and stir for 4-12 hours. Monitor the reaction progress by a suitable analytical technique such as HPLC or TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude hydroxy acid intermediate. This intermediate can be used in the next step with or without further purification.

Step 2: Methylation of the hydroxyl group to yield N-Boc-dolaproine

-

The crude hydroxy acid from the previous step is dissolved in a suitable anhydrous solvent like THF.

-

The solution is cooled to a low temperature (e.g., -78°C).

-

A strong base such as Lithium bis(trimethylsilyl)amide (LiHMDS, 2-3 equivalents) is added dropwise to deprotonate the hydroxyl and carboxylic acid groups.

-

A methylating agent, such as methyl trifluoromethanesulfonate (MeOTf, 1-2 equivalents) or methyl iodide, is then added to the reaction mixture.

-

The reaction is allowed to stir at low temperature and then gradually warm to room temperature. The progress is monitored by TLC or HPLC.

-

Once the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

Step 3: Esterification to N-Boc-dolaproine methyl ester

-

The crude N-Boc-dolaproine from Step 2 is dissolved in a mixture of methanol and a suitable solvent like dichloromethane.

-

A mild esterification agent such as (trimethylsilyl)diazomethane can be added until a persistent yellow color is observed.

-

Alternatively, standard esterification conditions using methanol with a catalytic amount of acid (e.g., sulfuric acid or HCl) or a coupling agent like DCC/DMAP can be employed.[1]

-

The reaction is stirred at room temperature until completion as monitored by TLC.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-dolaproine methyl ester.

Data Presentation

| Reactant/Reagent | Step | Molecular Weight ( g/mol ) | Equivalents | Amount |

| N-Boc-L-prolinal | 1 | 199.26 | 1.0 | As required |

| Zinc Powder | 1 | 65.38 | 1.0 | Molar equivalent to N-Boc-L-prolinal |

| Trimethylchlorosilane | 1 | 108.64 | 0.3 - 1.0 | Molar equivalent to N-Boc-L-prolinal |

| Methyl 2-bromopropionate | 1 | 167.01 | ~0.8 | Molar equivalent to N-Boc-L-prolinal |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | 2 | 167.33 | 2.0 - 3.0 | Molar equivalent to starting material |

| Methyl trifluoromethanesulfonate (MeOTf) | 2 | 164.10 | 1.0 - 2.0 | Molar equivalent to starting material |

| Methanol | 3 | 32.04 | Solvent | As required |

| (Trimethylsilyl)diazomethane or other esterification reagents | 3 | 114.22 | Excess | As required |

| Product | Molecular Weight ( g/mol ) | Expected Yield | ||

| N-Boc-dolaproine methyl ester | 3 | 301.38 | Variable, reported up to ~80% for similar steps[2] |

Mandatory Visualization

Caption: Synthetic workflow for N-Boc-dolaproine methyl ester.

References

Application Notes and Protocols for N-Boc-dolaproine-methyl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-dolaproine-methyl is a crucial building block in the synthesis of dolastatin 10 and its analogues, a class of highly potent antineoplastic agents. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, exhibits its cytotoxic effects by inhibiting tubulin polymerization, a key process in cell division. The unique structure of dolaproine contributes significantly to the bioactivity of these peptides. This document provides detailed application notes and protocols for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS) with Boc (tert-butyloxycarbonyl) chemistry.

Data Presentation

Table 1: Physicochemical Properties of N-Boc-dolaproine

| Property | Value | Reference |

| CAS Number | 120205-50-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₂₅NO₅ | --INVALID-LINK-- |

| Molecular Weight | 287.35 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS | General Knowledge |

Table 2: Representative Coupling Efficiency and Yield in SPPS

The following table presents expected, representative data for the incorporation of a non-standard amino acid like this compound in a typical SPPS run. Actual results may vary depending on the specific peptide sequence, resin, and coupling conditions.

| Parameter | Expected Value | Notes |

| Single Coupling Efficiency | >98% | Determined by Kaiser test or other in-process monitoring. |

| Overall Crude Peptide Yield | 60-80% | Dependent on the length and complexity of the peptide. |

| Purity of Crude Peptide | 50-70% | Varies with sequence and success of individual coupling steps. |

| Purity after HPLC Purification | >95% | Achievable with standard reversed-phase HPLC protocols. |

Note: These are generalized values. Optimization of coupling time and reagents is recommended for achieving high efficiency, especially for sterically hindered amino acids like dolaproine.

Experimental Protocols

Protocol 1: General Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the fundamental steps for chain elongation in Boc-SPPS.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30-60 minutes.

-

Wash the resin with Dimethylformamide (DMF) (3 x resin volume).

2. Boc Deprotection:

-

Treat the resin with 25-50% Trifluoroacetic acid (TFA) in DCM (v/v) for 1-2 minutes (pre-wash).

-

Treat again with 25-50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin with DCM (3 x resin volume).

-

Wash the resin with Isopropanol (IPA) (2 x resin volume) to quench the acid.

-

Wash the resin with DCM (3 x resin volume).

3. Neutralization:

-

Treat the resin with 5-10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v) for 5-10 minutes.

-

Wash the resin with DCM (3 x resin volume).

-

Wash the resin with DMF (3 x resin volume).

4. Amino Acid Coupling:

-

Proceed with the coupling protocol as detailed in Protocol 2.

5. Capping (Optional but Recommended):

-

To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

-

Wash the resin with DMF (3 x resin volume) and DCM (3 x resin volume).

6. In-process Monitoring:

-

Perform a Kaiser test after the coupling step to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. For secondary amines like dolaproine, an Isatin test can be used.

Protocol 2: Incorporation of this compound

This protocol details the specific steps for coupling this compound to the growing peptide chain on the solid support.

Reagents:

-

This compound (2-4 equivalents relative to resin loading)

-

Coupling reagent: HBTU (2-4 eq.), HATU (2-4 eq.), or DCC (2-4 eq.) with HOBt (2-4 eq.)

-

Base: DIEA (4-8 equivalents)

-

Solvent: Anhydrous DMF

Procedure:

-

Pre-activation (Recommended):

-

In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU/HOBt) in DMF.

-

Add DIEA to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. Due to the steric hindrance of dolaproine, a longer coupling time or a double coupling may be necessary.

-

-

Washing:

-

After the coupling is complete (as indicated by a negative Kaiser or Isatin test), filter the reaction solution.

-

Wash the resin thoroughly with DMF (3 x resin volume) and DCM (3 x resin volume) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

The peptide-resin is now ready for the next deprotection and coupling cycle.

-

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Reagents:

-

Cleavage Cocktail: A mixture of a strong acid and scavengers. A common cocktail for Boc-SPPS is HF/anisole (9:1, v/v). Alternatively, a less hazardous mixture of TFMSA/TFA/m-cresol can be used. Caution: Anhydrous HF is extremely corrosive and toxic. Handle with extreme care in a specialized apparatus.

-

Cold diethyl ether

Procedure:

-

Preparation:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

-

Cleavage:

-

Cool the apparatus to 0°C.

-

Slowly add the pre-cooled cleavage cocktail to the resin.

-

Stir the mixture at 0°C for 1-2 hours.

-

-

Peptide Precipitation:

-

Evaporate the HF under a stream of nitrogen.

-

Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.

-

Centrifuge or filter to collect the precipitated peptide.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

-

Visualizations

Caption: Experimental workflow for the solid-phase synthesis of a dolaproine-containing peptide.

Caption: Signaling pathway of Dolastatin 10-induced apoptosis via tubulin polymerization inhibition.

Application Notes and Protocols: Synthesis of Dolastatin 10 Analogues using N-Boc-Dolaproine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolastatin 10, a potent antimitotic natural product, has served as a blueprint for the development of highly cytotoxic agents, most notably as payloads in antibody-drug conjugates (ADCs). This document provides detailed protocols for the synthesis of Dolastatin 10 analogues utilizing the key building block, N-Boc-dolaproine. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies are outlined, offering flexibility for various research and development applications. The protocols include step-by-step instructions for peptide coupling, deprotection, and purification. Furthermore, a summary of quantitative data, including reaction yields and biological activity, is presented to facilitate the comparison of different synthetic routes and analogue potencies. Visual representations of the synthetic workflow and the mechanism of action of Dolastatin 10 analogues are also provided to enhance understanding.

Introduction

Dolastatin 10, originally isolated from the sea hare Dolabella auricularia, is a pentapeptide known for its exceptionally high cytotoxicity against a wide range of cancer cell lines.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] The unique structure of Dolastatin 10 incorporates several non-standard amino acid residues, including dolavaline (Dov), dolaisoleucine (Dil), and dolaproine (Dap).[1][3] The synthesis of analogues of Dolastatin 10 has been a major focus in medicinal chemistry, aiming to fine-tune its pharmacological properties and enable its use in targeted therapies such as ADCs.[4]

N-Boc-dolaproine is a crucial chiral building block in the convergent synthesis of these analogues, representing the P4 residue in the pentapeptide sequence.[3][5][6] This document details the application of N-Boc-dolaproine in the synthesis of Dolastatin 10 analogues, providing researchers with practical protocols and comparative data.

Data Presentation

Table 1: Cytotoxicity of Selected Dolastatin 10 Analogues

| Analogue | Modification | Cell Line | IC50 (nM) | Reference |

| Dolastatin 10 | - | L1210 Leukemia | < 1 | [2] |

| Dolastatinol | C-terminal methylene hydroxyl | MDA-MB-231 | 1.54 | [1] |

| Analogue with P4-azide | Azide group on dolaproine | - | Potent in vitro activity | [6] |

| MMAF Analogue (N-terminal mod.) | N-terminal modification | HCT 116 | More cytotoxic than MMAF | [7] |

Table 2: Spectroscopic Data for a Representative Dolastatin 10 Analogue Intermediate (Compound 11 from ACS Omega 2018, 3, 5, 5501–5512)[5]

| Data Type | Description | Values |

| ¹H NMR | (400 MHz, DMSO-d₆) | δ 8.62 (d, J = 8.1 Hz, 1H), 8.55 (s, 1H), 7.33–7.17 (m, 5H), 4.60–4.43 (m, 2H), 3.78–3.57 (m, 4H), 3.46–3.35 (m, 1H), 3.33–3.25 (m, 4H), 3.16–3.05 (m, 2H), 2.88 (dd, J = 13.8, 9.9 Hz, 1H), 2.49–2.34 (m, 2H), 1.76 (ddd, J = 13.3, 9.9, 6.1 Hz, 1H), 0.73 (d, J = 7.0 Hz, 3H) |

| LC-MS | tR (min) | 1.03 |

| ESIMS m/z | 390.32 [M + H]⁺ | |

| HRESIMS | m/z | 390.2146 [M + H]⁺ (calcd for C₁₉H₂₈N₅O₄, 390.2136) |

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dolastatin 10 Analogue Fragment

This protocol describes the coupling of N-Boc-dolaproine with a C-terminal dipeptide fragment (e.g., Dolaphenine-OMe).

Step 1: Deprotection of the C-terminal Fragment

-

Dissolve the N-protected C-terminal dipeptide fragment (e.g., Boc-Dap-Doe-OMe) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

-

Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene to remove residual TFA. The resulting amine salt is used in the next step without further purification.

Step 2: Peptide Coupling with N-Boc-dolaproine

-

Dissolve N-Boc-dolaproine (1.1 equivalents) and the deprotected C-terminal fragment TFA salt from Step 1 in anhydrous N,N-dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (3-4 equivalents) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired tripeptide fragment.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Dolastatin 10 Analogue

This protocol outlines the synthesis of a Dolastatin 10 analogue on a 2-chlorotrityl chloride resin using Fmoc-chemistry. N-Boc-dolaproine can be converted to Fmoc-dolaproine for use in this synthesis.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids (including Fmoc-dolaproine)

-

Coupling reagent: HATU

-

Base: DIEA

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail: 95:2.5:2.5 TFA/H₂O/triisopropylsilane (TIS)

-

Solvents: DMF, DCM

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.

-

First Amino Acid Loading:

-

Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Dolaphenine) in DCM.

-

Add DIEA to the solution.

-

Add the amino acid solution to the swollen resin and shake for 1-2 hours.

-

Cap any unreacted sites on the resin by adding a solution of DCM/methanol/DIEA (e.g., 17:2:1) and shaking for 30 minutes.

-

Wash the resin with DCM and DMF.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-dolaproine) (2-3 equivalents) with HATU (2-3 equivalents) and DIEA (4-6 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). Repeat the coupling if necessary.

-

Wash the resin with DMF and DCM.

-

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (e.g., Fmoc-Dil, Fmoc-Val, Fmoc-Dov).

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail (TFA/H₂O/TIS) for 1-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

-

Purification:

-

Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Lyophilize the pure fractions to obtain the final Dolastatin 10 analogue.

-

Visualizations

Synthetic Workflow

Caption: General workflows for solution-phase and solid-phase synthesis of Dolastatin 10 analogues.

Mechanism of Action

Caption: Inhibition of tubulin polymerization by Dolastatin 10 analogues leading to apoptosis.

References

- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity studies with chiral isomers and with segments of the antimitotic marine peptide dolastatin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity evaluation of dolastatin 10 analogues with N-terminal modifications - East China Normal University [pure.ecnu.edu.cn:443]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Protecting Group Strategies for N-Boc-Dolaproine-Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the protection of dolaproine as its N-tert-butyloxycarbonyl (Boc) derivative and its subsequent conversion to the methyl ester. Furthermore, various deprotection methods for the N-Boc group, while preserving the methyl ester, are discussed. N-Boc-dolaproine is a key intermediate in the synthesis of dolastatin 10, a potent antineoplastic agent.[1][2] Careful selection of protecting group strategies is crucial for the successful synthesis of dolastatin 10 and its analogs.

Data Presentation

The following tables summarize the quantitative data for the synthesis and deprotection of N-Boc-dolaproine-methyl ester.

Table 1: Synthesis of N-Boc-Dolaproine

| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 1 | N-Boc Protection | L-Proline, (Boc)₂O, Triethylamine | Dichloromethane | 2.5 hours | Room Temperature | Not specified, but generally high | Based on general procedure[3] |

| 2 | Synthesis via Reformatsky Reaction | N-Boc-L-prolinal, Zinc powder, Trimethylchlorosilane, Bromopropionyl derivative | Tetrahydrofuran | 4 hours | 25-35 | 80.9 (purified) | [4] |

Table 2: Representative Methyl Esterification of N-Boc-Dolaproine

| Reagents | Solvent | Coupling Agent | Reaction Time | Temperature (°C) | Typical Yield (%) |

| N-Boc-Dolaproine, Methanol | Tetrahydrofuran | Dicyclohexylcarbodiimide (DCC) | 1 hour (initial), then overnight | 20-30 | >90 |

Table 3: Comparison of N-Boc Deprotection Strategies for this compound Ester

| Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Key Features & Potential Issues | Typical Yield (%) |

| Standard Acidic | Trifluoroacetic acid (TFA) (20-50%) | Dichloromethane (DCM) | 0.5 - 2 hours | 0 to Room Temperature | Fast and efficient, but may risk ester hydrolysis with prolonged reaction times or higher temperatures.[5] | >95 |

| Mild Acidic | HCl (4M solution) | 1,4-Dioxane | 1 - 4 hours | Room Temperature | Generally milder than TFA, reducing the risk of side reactions.[5] | >95 |

| Neutral/Mild | TMS-I, Sodium Bicarbonate | Dichloromethane (DCM) | Variable | Room Temperature | pH neutral conditions, suitable for highly acid-sensitive substrates. | Variable |

| Alternative Mild Acidic | Oxalyl chloride, Methanol | Methanol | 1 - 4 hours | Room Temperature | Mild conditions with good functional group tolerance.[6] | up to 90 |

| Thermolytic | None (heating) | Dioxane/Water | 0.5 - several hours | Reflux or Microwave (150°C) | Useful when acidic conditions are not tolerated; requires thermal stability of the substrate.[5] | Variable |

| Mechanochemical | p-Toluenesulfonic acid monohydrate | Solvent-free | 10 minutes | Room Temperature | Rapid, solvent-free method, but requires specialized equipment (ball mill).[7] | >98 |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Dolaproine via Reformatsky Reaction

This protocol is adapted from a patented synthesis route.[4]

Materials:

-

N-Boc-L-prolinal

-

Zinc powder

-

Trimethylchlorosilane

-

A suitable bromopropionyl derivative (e.g., 2-bromopropionyl spiro-compound as described in the patent)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Potassium hydrogen sulfate (solid)

-

Saturated sodium chloride solution

Procedure:

-

To a reaction vessel, add zinc powder and anhydrous THF.

-

Displace the air with an inert gas (e.g., nitrogen or argon) until the oxygen content is ≤1.0%.

-

Add trimethylchlorosilane dropwise and heat the mixture to 50-55°C with stirring for 1-2 hours.

-

Cool the reaction mixture to 25-35°C.

-

Add a solution of N-Boc-L-prolinal in THF dropwise to the reaction mixture and stir for 15-30 minutes.

-

Slowly add a THF solution of the bromopropionyl derivative to the system. Initially, add about 20% of the solution, stir for 0.5-1 hour, and then continue to add the remaining solution.

-

Maintain the temperature at 25-35°C and continue the reaction for 4 hours. Monitor the reaction progress by HPLC until the starting bromopropionyl derivative is less than 5%.

-

Concentrate the reaction mixture to remove THF.

-

Extract the aqueous phase three times with DCM.

-

Adjust the pH of the aqueous phase to 2-3 with solid potassium hydrogen sulfate.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic phases, wash once with saturated sodium chloride solution, and concentrate to yield crude N-Boc-dolaproine.

-

The crude product can be purified by column chromatography.

Protocol 2: Representative Methyl Esterification of N-Boc-Dolaproine

This is a representative protocol based on standard esterification procedures for N-Boc protected amino acids.

Materials:

-

N-Boc-Dolaproine

-

Anhydrous Methanol

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-